MPO Inhibition by Methoxyindoles
5-Methoxyindole and 6-methoxyindole, close structural analogs of 5-methoxy-6-methyl-1H-indole, were evaluated for their ability to inhibit the chlorinating activity of myeloperoxidase (MPO) released by stimulated leukocytes [1]. In this assay, both 5-methoxyindole and 6-methoxyindole at a concentration of 10 µM inhibited MPO chlorinating activity in the 23-72% range [1]. A more potent representative compound, 3-methylindole, exhibited an IC50 of 0.10 ± 0.03 µM in a purified MPO enzyme assay [1].
| Evidence Dimension | Inhibition of MPO Chlorinating Activity |
|---|---|
| Target Compound Data | Inhibition in the 23-72% range at 10 µM (inferred from data for 5-methoxyindole and 6-methoxyindole) |
| Comparator Or Baseline | 3-methylindole (representative indole derivative): IC50 = 0.10 ± 0.03 µM (purified MPO assay) |
| Quantified Difference | Not directly comparable due to different assay formats (percentage inhibition at fixed dose vs. IC50), but indicates potential for significant MPO inhibitory activity within the methoxyindole subclass. |
| Conditions | Stimulated leukocytes (2 x 10⁶ cells/mL) incubated at 37°C in 10 mM phosphate-buffered saline, pH 7.4, for 30 min with 5 mM taurine and 100 nM phorbol-12-myristate acetate [1]. |
Why This Matters
This data establishes the potential of methoxy-substituted indoles as selective inhibitors of MPO-mediated inflammation, making 5-methoxy-6-methyl-1H-indole a valuable scaffold for developing anti-inflammatory agents where MPO activity is a pathological driver.
- [1] Ximenes, V.F., Paino, M.I.M., de Faria-Oliveira, M.O.M., da Fonseca, L.M., & Brunetti, I.L. Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Brazilian Journal of Medical and Biological Research, 2005, 38(11), 1575-1583. View Source
